(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral cyclopropane derivative with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts, which ensures the desired stereochemistry. The reaction conditions often involve the use of diazo compounds and transition metal catalysts under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and stereoselectivity. The process may also include purification steps such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-(propan-2-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane core structures but different functional groups.
Uniqueness
(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other cyclopropane derivatives. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Properties
CAS No. |
162679-91-6 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
GFIRYOYQBKQVOL-VDTYLAMSSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)N |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, (1S,2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.